3-hydroxy-1H-Indole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-hydroxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H |
InChI Key |
KELFXZMVGRLJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 1h Indole 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy of indole (B1671886) derivatives reveals characteristic chemical shifts for the protons in the molecule. In a typical ¹H NMR spectrum of an indole derivative, the N-H proton of the indole ring usually appears as a broad singlet in the downfield region, often around δ 12.30 ppm. The protons on the aromatic ring typically resonate between δ 6.8 and 7.5 ppm. For instance, in indole-3-carboxylic acid, the aromatic protons show distinct signals. chemicalbook.com The proton at position 2 of the indole ring often appears as a singlet around 8.45 ppm. The protons at positions 4 and 7 can show doublet of doublets due to coupling with neighboring protons. youtube.com The specific chemical shifts and coupling constants are influenced by the substituents on the indole ring.
| Proton Position | Indole hmdb.ca | Indole-3-carboxaldehyde chemicalbook.com | Indole-3-carboxylic acid |
|---|---|---|---|
| H-1 (NH) | ~8.1 | ~8.4 | ~12.1 |
| H-2 | ~6.5 | ~8.2 | ~8.1 |
| H-3 | ~7.1 | - | - |
| H-4 | ~7.6 | ~8.2 | ~8.1 |
| H-5 | ~7.1 | ~7.3 | ~7.2 |
| H-6 | ~7.2 | ~7.3 | ~7.2 |
| H-7 | ~7.6 | ~7.5 | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In indole derivatives, the carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm. For example, in an indole derivative, C-2 can resonate around 136 ppm, while C-3 is found at approximately 113.5 ppm. The carbons of the benzene (B151609) ring portion (C-4 to C-7) appear between 112 and 123 ppm, and the bridgehead carbons (C-3a and C-7a) are observed around 127 and 136 ppm, respectively. youtube.comrsc.org The presence of substituents significantly affects the chemical shifts of the adjacent carbon atoms.
| Carbon Position | Indole nist.gov | Indole-3-carboxaldehyde nist.gov | 6-Chloro-3-methyl-1H-indole rsc.org |
|---|---|---|---|
| C-2 | 124.8 | 138.2 | 123.1 |
| C-3 | 102.2 | 118.9 | 111.7 |
| C-3a | 128.2 | 124.4 | 125.0 |
| C-4 | 120.8 | 122.4 | 122.2 |
| C-5 | 121.9 | 123.8 | 120.0 |
| C-6 | 119.8 | 121.5 | 129.5 |
| C-7 | 111.2 | 112.5 | 111.8 |
| C-7a | 135.7 | 137.1 | 134.7 |
Advanced Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete structural assignment of complex indole derivatives. researchgate.netnih.govresearchgate.net COSY spectra establish proton-proton coupling networks, helping to identify adjacent protons. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). researchgate.netresearchgate.net These techniques are instrumental in differentiating isomers and confirming the substitution patterns on the indole ring. researchgate.net
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis (for fluorinated derivatives)
For fluorinated derivatives of 3-hydroxy-1H-indole-2-carbonitrile, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.gov The ¹⁹F nucleus has a wide chemical shift range, making it an excellent probe for studying molecular structure and environment. huji.ac.il The chemical shift of a fluorine atom is highly sensitive to its electronic environment, and coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable structural information. nih.govrsc.org Computational methods are also employed to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex fluorinated molecules. nih.gov
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum would be expected to show a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2200-2260 cm⁻¹. The hydroxyl (O-H) group would exhibit a broad absorption band around 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear in the region of 1450–1600 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200–3600 (broad) | |
| N-H (indole) | Stretching | ~3406 | researchgate.net |
| C≡N (nitrile) | Stretching | 2200–2260 | |
| Aromatic C-H | Stretching | 3000–3100 | researchgate.net |
| Aromatic C=C | Stretching | 1450–1600 | researchgate.net |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule.
In the case of a hypothetical crystal structure of this compound, one would anticipate the formation of hydrogen bonds involving the hydroxyl group at position 3 and the nitrogen atom of the nitrile group at position 2, as well as the indole N-H group. These interactions would likely lead to the formation of complex three-dimensional networks. The planarity of the indole ring, combined with the steric and electronic effects of the substituents, would further define the crystal packing.
Table 1: Representative Crystallographic Data for an Indole Derivative
While data for the specific title compound is not available, the following table for a related indole derivative illustrates the type of information obtained from X-ray diffraction analysis.
| Parameter | Value |
| Compound | 5-methoxy-1H-indole-2-carboxylic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.345 Å, b = 5.678 Å, c = 14.987 Å |
| α = 90°, β = 109.23°, γ = 90° | |
| Volume | 990.1 ų |
| Z | 4 |
| Density (calculated) | 1.456 g/cm³ |
| Hydrogen Bond Interactions | O-H···O, N-H···O |
This data is for a representative indole derivative and is intended for illustrative purposes only.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like indole and its derivatives, the absorption spectra are characterized by distinct bands that are sensitive to the electronic structure of the molecule.
The UV-Vis spectrum of the parent indole molecule typically exhibits two main absorption bands, one around 260-290 nm and another at shorter wavelengths. The positions and intensities of these bands are influenced by the nature and position of substituents on the indole ring.
For this compound, the hydroxyl (-OH) and nitrile (-CN) groups would be expected to act as auxochromes and chromophores, respectively, and thus modify the UV-Vis absorption profile compared to unsubstituted indole. The hydroxyl group, being an electron-donating group, would likely cause a bathochromic (red) shift of the absorption maxima. The nitrile group, an electron-withdrawing group, would also influence the electronic transitions. The resulting spectrum would be a composite of these effects, providing a unique fingerprint for the molecule.
Table 2: Representative UV-Vis Absorption Data for Indole Derivatives in Methanol
The following table provides typical UV-Vis absorption data for related indole compounds to illustrate the effect of substitution on the absorption maxima (λmax).
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Indole | 272 | 279 |
| 5-Hydroxyindole (B134679) | 275 | 298 |
| Indole-3-carbonitrile | 274 | 282 |
This data is representative and serves to illustrate general trends in the UV-Vis spectra of indole derivatives.
In-Depth Theoretical Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the chemical compound this compound. While experimental and computational analyses have been performed on a variety of related indole derivatives, such as 3-iodo-1H-indole-2-carbonitrile and 5-methoxy-1H-indole-2-carboxylic acid, the specific data required for a thorough examination of this compound is not present in the public domain.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into molecular properties. These investigations typically involve geometry optimization to find the most stable molecular structure, prediction of spectroscopic data (NMR and IR), and analysis of the electronic landscape through Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps. Furthermore, DFT calculations can determine various reactivity indices and predict non-linear optical (NLO) properties, which are crucial for understanding a compound's potential applications.
For instance, studies on similar indole structures often employ DFT methods like B3LYP with specific basis sets to carry out these calculations. The analysis of 5-methoxy-1H-indole-2-carboxylic acid, for example, has involved DFT calculations to understand its structure and spectroscopic properties. mdpi.com Similarly, the synthesis and reactions of compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitrile have been extensively documented, including their experimental spectroscopic data. mdpi.com
However, despite the application of these powerful computational tools to the broader class of indole-2-carbonitriles, a dedicated study providing specific data tables for the optimized geometry, FMO energies, MEP analysis, reactivity indices, or NLO properties of this compound could not be located. The generation of a scientifically accurate article as per the requested detailed outline is therefore not possible at this time due to the lack of specific research findings for this particular molecule.
Further experimental and computational research is necessary to elucidate the specific physicochemical properties of this compound. Such studies would be invaluable for a complete understanding of its electronic structure, reactivity, and potential for material science or medicinal chemistry applications.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes, stability, and dynamic behavior of a molecule like 3-hydroxy-1H-indole-2-carbonitrile in various environments, such as in a solvent or interacting with a biological macromolecule.
Molecular Docking Studies for Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a known target and for proposing the binding mode of a potential drug candidate.
Once docked into a protein's active site, the binding mode of this compound can be analyzed in detail. This involves identifying the specific intermolecular interactions that stabilize the ligand-receptor complex. Key interactions for this compound would likely involve:
Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom in the indole (B1671886) ring are potential hydrogen bond donors, while the nitrile (-CN) group and the hydroxyl oxygen can act as acceptors. These interactions are crucial for affinity and specificity.
π-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.
Computational tools can predict potential biological targets for this compound. By comparing its structure to known ligands, or by using reverse docking approaches against a database of protein structures, potential targets such as enzymes or viral proteins can be identified. nih.gov For instance, indole derivatives are known to interact with a wide range of biological targets. Predicting these interactions is a key step in hypothesizing the compound's mechanism of action. nih.gov Studies on viral proteins, for example, often focus on identifying interactions that could disrupt the viral life cycle. nih.gov
Table 1: Illustrative Interaction Profile from Molecular Docking
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | Indole N-H | Asp, Glu, Ser |
| Hydrogen Bond (Donor) | Hydroxyl -OH | Asp, Glu |
| Hydrogen Bond (Acceptor) | Nitrile -C≡N | Arg, Lys, His |
| π-π Stacking | Indole Ring System | Phe, Tyr, Trp |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. amercrystalassn.org
For this compound, QTAIM analysis would be used to:
Identify Bond Critical Points (BCPs): The presence of a BCP between two nuclei is a universal indicator of a chemical bond. wiley-vch.de
Characterize Bond Type: By analyzing properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the bonds (e.g., covalent, ionic, hydrogen bond) can be determined. muni.cz Negative values of the Laplacian, for instance, are indicative of shared covalent interactions. muni.cz
This analysis offers a rigorous, quantum mechanical description of the bonding within the molecule, providing insights that go beyond classical Lewis structures. amercrystalassn.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals corresponding to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.orgnumberanalytics.com This provides a clear and intuitive picture of chemical bonding. wikipedia.org
Key insights from an NBO analysis of this compound would include:
Hybridization: Determining the hybridization of each atom, which explains the molecule's geometry.
Donor-Acceptor Interactions: Quantifying the stabilizing energy (E(2)) associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). wisc.edu These interactions are crucial for understanding the molecule's electronic structure and reactivity.
Natural Population Analysis: Calculating the natural atomic charges on each atom, which reveals the charge distribution and identifies electrophilic and nucleophilic sites.
Table 2: Illustrative NBO Analysis Output - Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N5 | π* (C3-C4) | 5.2 |
| π (C1-C2) | π* (C3-C4) | 18.5 |
| LP (1) O12 | σ* (C1-H11) | 1.8 |
Note: Atom numbering is illustrative. LP denotes a lone pair.
In Silico ADME/Pharmacokinetics Modeling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling uses computational methods to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before committing to synthesis and testing. nih.govresearchgate.net For indole derivatives, these studies are common for assessing their potential as therapeutic agents. japsonline.comjapsonline.com
Typical ADME parameters predicted for this compound would include:
Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Distribution: Calculation of plasma protein binding (PPB), which affects the amount of free compound available to act on its target.
Metabolism: Prediction of inhibition or substrate activity for key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.
Excretion: Estimation of properties related to clearance, such as solubility.
Table 3: Illustrative In Silico ADME Profile
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions via this enzyme |
| Plasma Protein Binding | High | May have a longer duration of action |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |
Chemical Reactivity and Synthetic Transformations of 3 Hydroxy 1h Indole 2 Carbonitrile
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution. While the C3 position is typically the most nucleophilic site in unsubstituted indoles, in 3-hydroxy-1H-indole-2-carbonitrile, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the ring. The hydroxyl group at C3 is a strong activating group, directing electrophiles to the C4 and C6 positions of the benzene (B151609) portion of the indole ring. Conversely, the carbonitrile group at C2 is an electron-withdrawing group and would deactivate the ring towards electrophilic attack. The interplay of these electronic effects determines the regioselectivity of substitution reactions.
In related 5-hydroxyindole (B134679) systems where the C3 position is occupied, electrophilic substitution has been observed to occur at the C4 and C6 positions . For instance, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindoles with bromine in acetic acid has been shown to yield the 6-bromo derivative . Similarly, nitration of related indole structures can lead to substitution at the C4 position . It is therefore anticipated that this compound would undergo similar substitutions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br₂ in CH₃COOH | 4-Bromo-3-hydroxy-1H-indole-2-carbonitrile and/or 6-Bromo-3-hydroxy-1H-indole-2-carbonitrile |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-hydroxy-1H-indole-2-carbonitrile and/or 6-Nitro-3-hydroxy-1H-indole-2-carbonitrile |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-hydroxy-1H-indole-2-carbonitrile and/or 6-Acyl-3-hydroxy-1H-indole-2-carbonitrile |
Nucleophilic Reactions Involving the Carbonitrile Moiety
The carbonitrile group is a versatile functional group that can undergo a variety of nucleophilic addition reactions. One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. For instance, the hydrolysis of related indole-3-carbonitriles to their corresponding carboxylic acids has been documented . This suggests that this compound can be converted to 3-hydroxy-1H-indole-2-carboxylic acid.
Furthermore, organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonitrile group to afford, after hydrolysis, ketones. The addition of a Grignard reagent (RMgX) to this compound would be expected to yield a 2-acyl-3-hydroxy-1H-indole derivative.
Table 2: Nucleophilic Reactions at the Carbonitrile Group of this compound
| Reaction | Reagent(s) | Expected Product |
| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 3-hydroxy-1H-indole-2-carboxylic acid |
| Grignard Reaction | 1. RMgX in ether/THF 2. H₃O⁺ | 2-Acyl-3-hydroxy-1H-indole |
Transformations of the Hydroxyl Group
The 3-hydroxyl group of this compound behaves as a typical alcohol and can undergo a range of functional group transformations, including alkylation and esterification.
Alkylation: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This reaction would yield a 3-alkoxy-1H-indole-2-carbonitrile. The choice of base is crucial to deprotonate the hydroxyl group without affecting the N-H of the indole ring.
Esterification: The hydroxyl group can be acylated to form an ester. This can be achieved by reacting the starting material with an acid chloride or an acid anhydride (B1165640) in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic catalysis byjus.com. This transformation would result in a 3-acyloxy-1H-indole-2-carbonitrile. Studies on related hydroxyindoles have demonstrated the feasibility of such esterification reactions cdnsciencepub.com.
Table 3: Transformations of the 3-Hydroxyl Group
| Reaction | Reagent(s) | Product Type |
| Alkylation | RX, Base (e.g., NaH) | 3-Alkoxy-1H-indole-2-carbonitrile |
| Esterification | RCOCl, Base (e.g., Pyridine) | 3-Acyloxy-1H-indole-2-carbonitrile |
| Esterification | (RCO)₂O, Base | 3-Acyloxy-1H-indole-2-carbonitrile |
| Fischer Esterification | RCOOH, H⁺ catalyst | 3-Acyloxy-1H-indole-2-carbonitrile |
Reduction Reactions of the Carbonitrile Group
The carbonitrile group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) byjus.commasterorganicchemistry.comleah4sci.com. The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction would convert this compound into (3-hydroxy-1H-indol-2-yl)methanamine.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another method for the reduction of nitriles. However, care must be taken to control the reaction conditions to avoid reduction of the indole ring itself.
Table 4: Reduction of the Carbonitrile Group
| Reagent(s) | Product |
| 1. LiAlH₄ in THF 2. H₂O | (3-hydroxy-1H-indol-2-yl)methanamine |
| H₂, Raney Nickel | (3-hydroxy-1H-indol-2-yl)methanamine |
Intramolecular Cyclization Reactions
The presence of both a hydroxyl and a carbonitrile group in a specific spatial arrangement within this compound opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For such a reaction to occur, a suitable tether connecting the hydroxyl or another nucleophilic center to a position that can react with the carbonitrile is necessary.
While direct intramolecular cyclization of the parent molecule is not straightforward, derivatives of this compound could be designed to undergo such transformations. For instance, if the nitrogen of the indole were substituted with a chain containing an electrophilic center, cyclization onto the 3-hydroxyl group could occur.
More relevant are intramolecular reactions involving the carbonitrile group. Studies on δ-hydroxynitriles have shown that they can undergo intramolecular cyclization to form fused ring systems, such as annulated enones or cyclic imidates, upon activation of the cyano group nih.gov. By analogy, if this compound were modified to contain a tethered nucleophile, intramolecular cyclization could be a viable route to novel fused indole derivatives rsc.orgmdpi.comrsc.orgresearchgate.net.
Investigation of Reaction Mechanisms (e.g., nitrene intermediates, electrocyclizations)
The rich chemistry of indole derivatives often involves fascinating reaction mechanisms, including the formation of reactive intermediates like nitrenes. A nitrene is the nitrogen analog of a carbene and is a highly reactive species with a nitrogen atom having a sextet of electrons wikipedia.org.
While this compound itself does not directly form a nitrene, a corresponding azido (B1232118) precursor, such as 3-hydroxy-2-azidocarbonyl-1H-indole, could theoretically generate a nitrene upon thermolysis or photolysis. The resulting nitrene intermediate could then undergo various transformations, including C-H insertion, cyclization, or rearrangement reactions acs.orgacs.org. For example, a nitrene generated at the 2-position of the indole ring could potentially undergo intramolecular C-H insertion into the N-H bond or at the C7 position of the benzene ring, leading to novel tricyclic structures.
Electrocyclization reactions are another important class of pericyclic reactions that could be relevant to derivatives of this compound. For instance, a derivative containing a conjugated polyene system attached to the indole nucleus could undergo a thermally or photochemically induced electrocyclization to form a new ring fused to the indole core. The stereochemistry of such reactions would be governed by the Woodward-Hoffmann rules. While specific examples involving this compound are not documented, the principles of electrocyclization are well-established and could be applied to suitably designed derivatives.
Biological Activity Research Preclinical and Mechanistic Focus
In Vitro Antimicrobial Activity
A review of scientific databases and literature indicates a lack of specific studies investigating the in vitro antimicrobial properties of 3-hydroxy-1H-indole-2-carbonitrile. While numerous studies report on the antimicrobial effects of various indole (B1671886) derivatives, this specific compound does not appear to have been a direct subject of these investigations. researchgate.netnih.govnih.govnih.govnih.govchula.ac.th
Antibacterial Potency against Bacterial Strains (Gram-positive and Gram-negative)
There is currently no specific data available in the scientific literature detailing the in vitro antibacterial potency of this compound against either Gram-positive or Gram-negative bacterial strains. Research in this area has been directed towards other functionalized indole structures, such as indole-carboxamides, indole-carboxylate derivatives, and more complex heterocyclic hybrids. nih.govnih.govnih.govnih.gov
Antifungal Efficacy against Plant Pathogenic Fungi
Similarly, a targeted search of scientific literature did not yield results for the antifungal efficacy of this compound against plant pathogenic fungi. The existing research on indole-based fungicides has explored related but structurally distinct molecules, including 3-indolyl-3-hydroxy oxindole (B195798) derivatives and hexahydropyrrolo[2,3-b]indole derivatives. nih.govresearchgate.netmdpi.comresearchgate.net
In Vitro Anticancer and Antiproliferative Investigations
The potential of indole derivatives as anticancer agents is a field of intensive research. nih.govmdpi.commdpi.com However, specific studies on the in vitro anticancer and antiproliferative activity of this compound are not found in the currently available literature. Research has instead focused on derivatives that, while sharing the indole core, possess different functional groups. nih.govnih.govelsevierpure.com
Evaluation against Human Cancer Cell Lines (e.g., lung adenocarcinoma, gastric adenocarcinoma)
No published studies were found that evaluate the cytotoxic or antiproliferative effects of this compound against specific human cancer cell lines, such as those from lung or gastric adenocarcinoma. The available data on indole-based compounds tested against these cell types pertains to other analogues, including indole-based Bcl-2 inhibitors and various indole-carboxamides. nih.govelsevierpure.comnih.gov
Mechanisms of Antiproliferative Action (e.g., kinase inhibition, apoptosis induction)
Given the absence of primary studies on its antiproliferative activity, the mechanisms of action for this compound, such as kinase inhibition or apoptosis induction, have not been investigated or reported. Mechanistic studies have been conducted on related compounds, for instance, derivatives of 1H-indole-3-carbonitrile have been explored as Tropomyosin receptor kinase (TRK) inhibitors that can induce apoptosis. nih.govnih.gov However, these findings cannot be directly extrapolated to the title compound.
Antioxidant Activity Studies
A comprehensive search of the scientific literature did not reveal any studies specifically designed to evaluate the antioxidant activity of this compound. While other indole derivatives have been assessed for their potential to scavenge free radicals or chelate metal ions, data for this specific molecule is not available. researchgate.net
Radical Scavenging Assays (e.g., DPPH, FRAP)
The antioxidant capacity of phenolic compounds, including those with an indole structure, is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. The presence of a hydroxyl group on an aromatic ring is a key determinant of antioxidant activity. Studies on various phenols have shown that their ability to scavenge radicals, as measured by IC₅₀ values in a DPPH assay, is a significant indicator of their antioxidant potential. For instance, the Trolox equivalent antioxidant capacity (TEAC) is a common metric used to compare the antioxidant strength of different compounds.
While direct DPPH or Ferric Reducing Antioxidant Power (FRAP) data for this compound is not available, the 5-hydroxy-1H-indole-3-carbonitrile variant is recognized for its role as an intermediate in syntheses and its potential biological activities, which are influenced by the hydroxyl group. The hydroxyl group at any position on the indole ring, including the 3-position, is expected to confer some degree of radical scavenging ability.
Reducing Power Assessment
The reducing power of a compound is another measure of its potential antioxidant activity. This is often assessed by its ability to reduce a metal ion, such as Fe³⁺ to Fe²⁺. This activity is also heavily influenced by the presence and position of hydroxyl groups on the aromatic structure. For many phenolic and indolic compounds, a correlation exists between their reducing power and their ability to act as antioxidants. The 3-hydroxy group in the target compound suggests it could possess reducing capabilities, although empirical data is needed for confirmation.
Anti-inflammatory Effects (in vitro models)
Indole derivatives have been investigated for their anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory mediators and pathways. For example, some natural products containing indole-like structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, reduce the production of nitric oxide, and downregulate the expression of inflammatory factors.
Indole-3-propionic acid, a metabolite derived from tryptophan, has been shown to interact with the pregnane (B1235032) X receptor (PXR) to restrain inflammation in intestinal models. Specifically, research has demonstrated that it can influence the expression of cytokines in colonic myofibroblasts. While structurally different, this highlights the potential for the indole nucleus to serve as a scaffold for anti-inflammatory agents. The specific contribution of a 3-hydroxy and 2-carbonitrile substitution to this activity remains to be determined experimentally.
Antiviral Properties (in vitro models)
The indole scaffold is a core component of several antiviral compounds. For example, indole-3-carbinol (B1674136) has demonstrated in vitro antiviral activity against SARS-CoV-2, including the Omicron variant, with an effective concentration of 16.67 μM in human lung organoids. Furthermore, derivatives of 5-hydroxy-1H-indole-3-carboxylate have been identified as having potent anti-Hepatitis B Virus (HBV) activities. One such compound, after optimization based on 3D QSAR models, exhibited an IC₅₀ of 3.1 μmol/L against HBV.
A derivative of 5-methoxyindole-3-carboxylic acid was also found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. These findings suggest that the indole ring system is a promising starting point for the development of antiviral drugs. The specific antiviral potential of this compound has not been reported.
Other Investigational Biological Activities (in vitro/preclinical)
Beyond the more extensively studied areas, this compound and its derivatives have been investigated for a range of other potential therapeutic applications in preclinical and in vitro settings. These explorations highlight the versatility of the indole scaffold in interacting with various biological targets.
Antitubercular Properties
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. In this context, derivatives of 1H-indole-2,3-dione have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov While this research focused on the dione (B5365651) derivative, it underscores the potential of the broader indole scaffold, including structures like this compound, in the development of new antitubercular drugs. nih.gov The core indole structure is a key pharmacophore in this field, and modifications at various positions, including the hydroxyl and carbonitrile groups, could modulate activity. nih.gov
Antimalarial Properties
Malaria remains a significant global health issue, and the development of resistance to existing drugs is a constant challenge. Indole-based compounds have shown promise as antimalarial agents. nih.govnih.gov Research has demonstrated that certain indole derivatives possess potent antiplasmodial activity, including against chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net The mechanism of action for some indole compounds involves the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.govnih.gov While direct studies on this compound are not extensively reported in this specific context, the established antiplasmodial potential of the indole nucleus suggests that it could serve as a valuable starting point for the design of new antimalarial drugs. nih.govacs.org
Antidiabetic Potential
Natural remedies have long been a source for the discovery of new antidiabetic agents. nih.gov Indole alkaloids, found in various medicinal plants, have been investigated for their potential to manage diabetes. nih.gov Some studies have focused on the ability of plant extracts containing indole derivatives to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase, both of which are relevant targets in diabetes therapy. nih.gov The investigation of Rhazya stricta, a plant known to contain a variety of indole alkaloids, has shown promising results in preclinical models of diabetes. nih.gov This suggests that the indole scaffold, as a core component of these natural products, may contribute to their antidiabetic effects, warranting further investigation into specific derivatives like this compound.
Anti-Alzheimer's Potential
The complex pathology of Alzheimer's disease has led researchers to explore multi-target therapeutic strategies. nih.govnih.gov Indole-based compounds have been designed and synthesized as potential anti-Alzheimer's agents due to their ability to interact with key pathological targets. nih.govnih.gov Research has focused on the inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase) and the aggregation of amyloid-beta (Aβ) peptides, both of which are hallmarks of Alzheimer's disease. nih.govnih.gov Certain indole derivatives have demonstrated significant inhibitory activity against these targets in vitro. nih.gov The structural features of the indole ring allow for modifications that can enhance binding to the active sites of these enzymes and interfere with the self-assembly of Aβ peptides. nih.govnih.gov
Anticonvulsant Activity
Derivatives of 1H-indole have been a subject of interest in the search for new anticonvulsant drugs. nih.gov Studies have shown that certain 3-substituted-1H-indole derivatives exhibit significant anticonvulsant properties in animal models. nih.gov The mechanism of action for some of these compounds is linked to their ability to act as antagonists at the NMDA receptor complex, a key player in excitatory neurotransmission. nih.gov
Excitatory Amino Acid Antagonism (e.g., NMDA receptor complex)
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor involved in synaptic plasticity and neuronal communication. wikipedia.orgnih.gov However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential. wikipedia.orgdrugbank.com A number of 3-substituted-1H-indole derivatives have been identified as antagonists of the NR2B subunit of the NMDA receptor. nih.gov The indole scaffold serves as a template for designing compounds that can selectively bind to specific sites on the NMDA receptor, thereby modulating its activity. nih.gov
Interactive Data Table of Investigational Biological Activities
| Biological Activity | Key Findings | Relevant Targets |
| Antitubercular | Indole-2,3-dione derivatives show in vitro activity against M. tuberculosis. nih.gov | Mycobacterium tuberculosis H37Rv nih.gov |
| Antimalarial | Indole derivatives exhibit potent antiplasmodial activity, including against resistant strains. nih.govresearchgate.net | Plasmodium falciparum nih.govresearchgate.net |
| Antidiabetic | Plant-derived indole alkaloids show potential to inhibit key diabetic enzymes. nih.gov | DPP-IV, α-glucosidase nih.gov |
| Anti-Alzheimer's | Indole-based compounds can inhibit cholinesterases and amyloid-beta aggregation. nih.govnih.gov | Acetylcholinesterase, Butyrylcholinesterase, Amyloid-beta nih.govnih.gov |
| Anticonvulsant | 3-substituted-1H-indole derivatives demonstrate anticonvulsant effects in preclinical models. nih.gov | NMDA receptor complex nih.gov |
| NMDA Antagonism | Specific indole derivatives act as antagonists at the NR2B subunit of the NMDA receptor. nih.gov | NR2B-containing NMDA receptors nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituent Position and Chemical Nature on Biological Activity Profiles
The biological activity of indole (B1671886) derivatives is highly sensitive to the placement and chemical properties of substituents on the indole ring and any appended moieties. nih.govnih.gov Research on related indole-2-carboxamides and 2-cyanoindoles has established several key principles that are applicable to the 3-hydroxy-1H-indole-2-carbonitrile core.
Substitution at the C3 position of the indole ring is a critical factor in modulating biological activity. nih.gov In related scaffolds, such as 1H-indole-2-carboxamides, smaller substituents like a hydrogen or a methyl group at the C3 position are preferred over larger groups like ethyl for certain biological targets. nih.gov The introduction of various groups at this position through methods like Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions allows for the synthesis of a diverse library of compounds for screening. nih.gov
The C5 position of the indole ring is another key site for modification. Halogenation at this position, for instance with chloro or fluoro groups, has been shown to be a determinant in the activity of related indole-2-carboxamide allosteric modulators of the CB1 receptor. nih.gov In some series, the difference in effect between a fluoro and a chloro group at C5 was not significant, but their presence was important for potency. nih.gov
The following table summarizes the influence of substituents on the biological activity of related indole scaffolds.
| Scaffold/Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Source |
|---|---|---|---|---|
| 1H-Indole-2-carboxamides | C3 of Indole Ring | Small alkyl (H, Me) vs. larger alkyl (Et) | Smaller groups were preferred for CB1 inhibitory effect. | nih.gov |
| 1H-Indole-2-carboxamides | C5 of Indole Ring | Halogen (F, Cl) | Presence of a halogen was a determining factor for CB1 activity, though the specific halogen (F vs. Cl) was not critical. | nih.gov |
| 1H-Indole-2-carboxamides | 4-position of Phenyl Ring | Electron-donating group (e.g., diethylamino) | Enhanced CB1 modulating activity. | nih.gov |
| 1H-Indole-2-carboxamides | 3- and 4-positions of Phenyl Ring | Combination of substituents | Did not enhance, and in some cases reduced, potency. | nih.gov |
| 2-Hydroxy-3-heteroarylindoles | C5 of Indole Ring | Carbonitrile | Utilized in derivatives designed as GSK3 inhibitors. | google.com |
Modifications of the Indole Ring System and their Effects
Altering the core indole ring system is a fundamental strategy in molecular design that can lead to profound changes in a compound's properties. One such modification is substitution at the N1 position of the indole ring. The introduction of a hydroxyl group at the N1 position, creating an N-hydroxyindole, can significantly impact biological activity. nih.gov For example, N-hydroxyindole-based inhibitors of lactate (B86563) dehydrogenase (LDH) feature a hydroxyl group on the nitrogen at position 1, which is thought to interact with the polar, cationic binding site of the enzyme. nih.gov
The inherent tautomerism of the this compound scaffold is another critical aspect. It can exist in equilibrium with its 2-hydroxy-1H-indole-3-carbonitrile tautomer. This is significant because many biologically active compounds are synthesized and studied as 2-hydroxy-indole derivatives. For instance, a patent for GSK3 inhibitors describes various 2-hydroxy-3-heteroarylindole derivatives, underscoring the relevance of this tautomeric form in drug design. google.com
Rational Design Principles for the Development of Novel Indole Derivatives
The development of new indole-based therapeutic agents increasingly relies on rational design principles to optimize potency and selectivity. Computer-aided drug design (CADD) strategies are employed to develop potent inhibitors by understanding the interactions between the ligand and its target. nih.gov Techniques like molecular docking are used to predict the binding modes of newly designed compounds and to reveal the mechanisms behind their biological activity, such as anti-proliferative effects. uco.edu
Bioisosteric replacement is another key principle used in the design of novel indole derivatives. nih.gov This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.
A central goal of these design strategies is to understand the mechanism of interaction between the indole derivatives and their target enzymes or receptors. nih.gov For instance, understanding how small molecules can allosterically regulate an enzyme's conformation provides a basis for designing effective inhibitors. nih.gov The rational design process involves iterative cycles of design, synthesis, and biological evaluation to refine the structure-activity relationships and develop lead compounds with improved properties. nih.govuco.edu
Potential Applications in Advanced Materials Science Research
Exploration as Acceptor Components in Organic Solar Cells
Currently, there is no direct scientific literature available that specifically investigates the use of 3-hydroxy-1H-indole-2-carbonitrile as an acceptor component in organic solar cells. The indole (B1671886) scaffold itself is a key building block in many organic electronic materials, often utilized in the design of donor-acceptor molecules for photovoltaic applications. The electron-rich nature of the indole ring system makes it an attractive component for the donor part of such molecules. However, the specific substitution pattern of a hydroxyl group at the 3-position and a carbonitrile group at the 2-position may influence its electronic properties in ways that have not yet been explored for this application.
In the broader context of indole derivatives in organic photovoltaics, research has often focused on different isomers or more complex structures. For instance, compounds like 5-hydroxy-1H-indole-3-carbonitrile and derivatives of indolo[3,2-b]indole have been subjects of study. These related molecules are investigated for their potential in constructing donor-acceptor materials, which are crucial for the functioning of organic solar cells. The study of such analogues provides a foundational understanding that could, in the future, be applied to theoretically assess or experimentally investigate this compound.
Theoretical Considerations for Other Emerging Material Applications
Given the absence of experimental data, the potential of this compound in other emerging material applications can only be considered from a theoretical standpoint based on its molecular structure. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group, which have hydrogen-bonding capabilities and a significant dipole moment, respectively, suggests that this molecule could exhibit interesting self-assembly properties. Such properties are desirable in the development of organic semiconductors, sensors, or other functional materials.
The nitrile group at the 2-position is known to influence the electronic distribution within the indole ring, a factor that is critical for the performance of organic electronic devices. Theoretical modeling and computational studies would be necessary to predict the electronic band gap, charge carrier mobility, and other key parameters of this compound to evaluate its suitability for applications such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). However, at present, such theoretical studies specifically focused on this compound are not available in the scientific literature. The synthesis of various polysubstituted indole-2-carbonitriles has been reported, indicating that the chemical groundwork for creating and modifying such molecules for material science research exists.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The synthesis of polysubstituted indole-2-carbonitriles has been achieved through various methods, including cross-coupling reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck. nih.govnih.gov These reactions often utilize a pre-functionalized indole (B1671886), such as a 3-iodo-1H-indole-2-carbonitrile, as a scaffold for introducing molecular diversity. nih.gov Similarly, methods for preparing 3-hydroxyindole derivatives have been reported, for instance, through the cyclization of N-aryl glycine (B1666218) esters. google.com
A significant avenue for future research lies in developing a direct and efficient synthesis for the 3-hydroxy-1H-indole-2-carbonitrile core. This could potentially be achieved through novel cyclization strategies of appropriately substituted precursors. Furthermore, once the core structure is accessible, the development of synthetic methodologies to generate a library of complex analogues is a critical next step. Research should focus on:
Regioselective Functionalization: Exploring the differential reactivity of the N-H, O-H, and other positions on the indole ring to selectively introduce a variety of substituents.
Stereoselective Synthesis: For analogues with chiral centers, developing stereoselective synthetic methods will be crucial for investigating the impact of stereochemistry on biological activity.
Combinatorial Chemistry Approaches: Utilizing modern techniques like automated, nanoscale synthesis could accelerate the creation of a diverse library of analogues for high-throughput screening. rug.nl
Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level
The biological activities of indole derivatives are vast, with demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents. mdpi.commdpi.com For instance, certain 3-oxindole derivatives have been identified as inhibitors of HIV-1 Tat-mediated transcription. nih.gov The hydroxyl group at the 3-position of the indole ring, as seen in 3-hydroxyindole (indoxyl), is of particular interest. Studies have shown that 3-hydroxyindole is a potent inhibitor of ferroptosis, a form of programmed cell death, suggesting neuroprotective potential. nih.gov
Future research on this compound should aim to elucidate its mechanism of action at a molecular level. Key areas of investigation include:
Enzyme Inhibition Studies: Given that many indole derivatives act as enzyme inhibitors, screening against panels of kinases, proteases, and other enzymes relevant to human diseases is a logical starting point. nih.gov
Receptor Binding Assays: Investigating the binding affinity of the compound and its analogues to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Cellular Pathway Analysis: Once a biological activity is identified, detailed studies to understand how the compound modulates specific cellular signaling pathways will be essential. For example, investigating its effects on inflammatory pathways by measuring cytokine production. frontiersin.org
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues will help to identify the key structural features responsible for any observed biological activity. mdpi.com
Expansion of Biological Target Exploration through High-Throughput Screening (in vitro)
High-throughput screening (HTS) is a powerful tool for discovering novel biological targets for a given compound. The indole scaffold is known to interact with a wide variety of biological targets, including enzymes, receptors, and even protein-protein interactions. mdpi.comresearchgate.net For example, HTS has been used to evaluate the binding of indole derivatives to human serum albumin. nih.gov
A comprehensive HTS campaign for this compound and its synthesized analogues would be a critical step in exploring its therapeutic potential. This could involve:
Target-Based Screening: Screening against a wide array of known drug targets, including those implicated in cancer, neurodegenerative diseases, and infectious diseases.
Phenotypic Screening: Assessing the effects of the compounds on whole cells or organisms to identify novel biological activities without a preconceived target.
Fragment-Based Screening: If the parent compound shows weak activity, fragment-based approaches could be used to identify smaller, more efficient binding fragments that can then be elaborated into more potent leads.
Antioxidant Activity Screening: Given that hydroxyindoles can act as antioxidants, screening for the ability to protect against reactive oxygen species would be a valuable line of inquiry. nih.govacs.org
Advanced Computational Methodologies for Predictive Modeling and Design of Next-Generation Indole Compounds
Computational chemistry offers powerful tools to accelerate the drug discovery process. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking have been successfully applied to indole derivatives to guide the design of more potent and selective compounds. mdpi.comnih.govrsc.org
For this compound, computational approaches can be employed from the very beginning of the research program. Future efforts should include:
In Silico Profiling: Predicting the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and potential toxicity of the lead compound and its virtual analogues.
Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode of the compound and to guide the design of new analogues with improved binding affinity.
3D-QSAR and Pharmacophore Modeling: Once a set of active analogues is synthesized, 3D-QSAR and pharmacophore models can be developed to understand the key structural requirements for activity and to design new compounds with enhanced potency. rsc.org
De Novo Design: Utilizing computational algorithms to design entirely new molecules based on the identified pharmacophore, potentially leading to the discovery of novel and highly potent indole derivatives.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of the novel and intriguing chemical scaffold of this compound, paving the way for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
